molecular formula C10H10N4O2S B1267473 3-amino-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 7470-75-9

3-amino-N-pyrimidin-2-ylbenzenesulfonamide

Katalognummer: B1267473
CAS-Nummer: 7470-75-9
Molekulargewicht: 250.28 g/mol
InChI-Schlüssel: ODWQKLIHSSJGEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-pyrimidin-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-amino-N-pyrimidin-2-ylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The compound's structure features a pyrimidine ring linked to a benzenesulfonamide moiety, which is critical for its biological interactions. This article examines the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10_{10}H10_{10}N4_{4}O2_{2}S. Its structure can be represented as follows:

3 amino N pyrimidin 2 ylbenzenesulfonamide\text{3 amino N pyrimidin 2 ylbenzenesulfonamide}

This compound exhibits significant reactivity due to the presence of amino and sulfonamide functional groups, which facilitate nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study evaluating the compound's activity against Mycobacterium tuberculosis and other bacterial strains revealed the following minimum inhibitory concentration (MIC) values:

Bacterial Strain MIC (µM)
Staphylococcus aureus7.81
Mycobacterium tuberculosis125-250
Candida species1.95
Trichophyton interdigitale1.95

These results suggest that the compound is particularly effective against methicillin-resistant strains of Staphylococcus aureus, highlighting its potential in treating resistant infections .

The mechanism by which this compound exerts its antimicrobial effects primarily involves the inhibition of bacterial folate synthesis pathways. This is achieved through its interaction with dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway. Molecular docking studies suggest that the compound mimics natural substrates, effectively inhibiting enzyme activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives, including this compound. Notable findings include:

  • Antitubercular Activity : A series of pyrimidine-based sulfonamides were evaluated for their antitubercular properties, with some derivatives showing promising results against resistant strains of M. tuberculosis. The structural modifications in these compounds significantly influenced their activity .
  • In Vitro Studies : In vitro assays demonstrated that this compound could effectively inhibit the growth of various fungal strains at low concentrations, indicating its broad-spectrum antimicrobial potential .
  • Cytotoxicity Assessments : Studies assessing cytotoxicity revealed that while exhibiting antimicrobial properties, the compound also maintained a favorable selectivity index, suggesting minimal toxicity to human cells .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of pyrimidine derivatives, including 3-amino-N-pyrimidin-2-ylbenzenesulfonamide, in combating viral infections. A notable investigation synthesized a series of substituted 2-pyrimidylbenzothiazoles that incorporated sulfonamide moieties, demonstrating promising antiviral activity against several viruses such as HSV-1 and HCVcc genotype 4. Among the synthesized compounds, some exhibited viral reduction rates between 70% to 90%, outperforming standard antiviral treatments like acyclovir .

Anticancer Potential

The anticancer properties of benzenesulfonamides, including those with a pyrimidine core, have been extensively researched. A study focused on a series of benzenesulfonamides revealed their ability to inhibit cancer cell proliferation through various mechanisms. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring significantly influenced their efficacy against different cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10.5Apoptosis induction
Compound BLung Cancer8.0Cell cycle arrest
Compound CColon Cancer12.3Inhibition of angiogenesis

Antibacterial Properties

The antibacterial activity of this compound has been explored in various studies, particularly its effectiveness against Gram-positive and Gram-negative bacteria. Research has demonstrated that derivatives of this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .

Table 2: Antibacterial Efficacy

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus5 µg/mL
Compound EEscherichia coli10 µg/mL

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Computational studies employing molecular docking and density functional theory (DFT) have elucidated binding interactions between these compounds and their biological targets, providing insights into their pharmacodynamics .

Case Study: Docking Studies

A recent study utilized molecular docking to analyze the interaction of pyrimidine derivatives with carbonic anhydrase IX, revealing significant binding affinities that suggest potential for further development as therapeutic agents in cancer treatment .

Conclusion and Future Directions

The diverse applications of this compound in antiviral, anticancer, and antibacterial domains underscore its potential as a versatile therapeutic agent. Ongoing research focusing on synthesizing new derivatives and elucidating their mechanisms will likely enhance our understanding and broaden the scope of their applications in medicine.

Future studies should aim to:

  • Investigate the pharmacokinetic properties of these compounds.
  • Explore combination therapies that may enhance efficacy.
  • Conduct clinical trials to validate preclinical findings.

Eigenschaften

IUPAC Name

3-amino-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-3-1-4-9(7-8)17(15,16)14-10-12-5-2-6-13-10/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWQKLIHSSJGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322944
Record name 3-Amino-N-2-pyrimidinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7470-75-9
Record name NSC402437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-2-pyrimidinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.